n,n,1-Trimethyl-1h-pyrazole-4-carbothioamide
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Overview
Description
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine.
Substitution: Aryl halides, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms. In its anticancer activity, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
N-Phenyl-1H-pyrazole-1-carbothioamide: Similar in structure but with different substituents, leading to variations in their chemical and biological properties.
Uniqueness
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N,N,1-trimethylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C7H11N3S/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3 |
InChI Key |
BLDGENMIOSGMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=S)N(C)C |
Origin of Product |
United States |
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